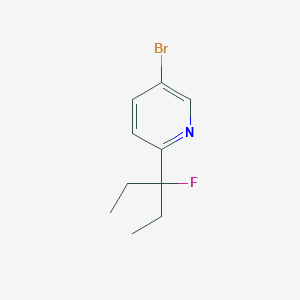

5-Bromo-2-(3-fluoro-3-pentyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(3-fluoro-3-pentyl)pyridine (5-BFP) is an organic compound belonging to the family of pyridine derivatives. It is a colorless solid that is soluble in water and organic solvents. 5-BFP has been found to be a versatile starting material for the synthesis of a variety of compounds, including drugs and other biologically active compounds. In addition, it has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

5-Bromo-2-(3-fluoro-3-pentyl)pyridine, a halogenated pyridine derivative, has applications in the synthesis of complex molecular structures. Monmoton et al. (2008) describe the synthesis of hyperbranched polyelectrolytes using derivatives of halogenated pyridines. They emphasize the role of electron-attractive pyridinium groups in influencing the reactivity of the molecule, crucial for creating hyperbranched structures (Monmoton et al., 2008).

Spectroscopy and Computational Studies

The spectroscopic properties of halogenated pyridines are pivotal in understanding their molecular behavior. Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its optimized geometric structure and non-linear optical properties (Vural & Kara, 2017).

Modular Synthesis

The versatility of halogenated pyridines in modular synthesis is highlighted by Song et al. (2016), who describe a one-pot reaction sequence for synthesizing polysubstituted pyridines. This methodology underscores the potential of halogenated pyridines in regioselective synthesis, offering a range of applications in organic synthesis (Song et al., 2016).

Coordination Chemistry

Steciuk et al. (2015) investigated nitrogen-boron coordination in pyridoxaboroles derived from halopyridines. Their research reveals the formation of unique coordination polymers and hydrogen-bonded chains, indicating the significance of halogenated pyridines in coordination chemistry and crystal engineering (Steciuk et al., 2015).

Biological Applications

The bromo and fluoro groups on pyridines have been utilized in medicinal chemistry. Koren et al. (1998) explored halogenated pyridines for their affinity to nicotinic acetylcholine receptors, demonstrating their potential as pharmacological probes and in developing radiohalogenated tracers for studying receptors (Koren et al., 1998).

Propiedades

IUPAC Name |

5-bromo-2-(3-fluoropentan-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-10(12,4-2)9-6-5-8(11)7-13-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLFBVZYYZXOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NC=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-fluoro-3-pentyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)

amine](/img/structure/B2688738.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2688740.png)

![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)